Tetrahydropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding Neurodegenerative Diseases

Specific substituted THPs, like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), have been instrumental in researching neurodegenerative diseases like Parkinson's disease. MPTP can induce Parkinson's-like symptoms in animals, allowing scientists to study the mechanisms of the disease and develop potential therapies [1]. This research has been crucial in furthering our understanding of how these diseases damage dopamine-producing neurons in the brain.

[1] Langston JW, Langston EK, Irwin I (1999). "MPTP induced parkinsonism in humans: a clinical case report". Movement Disorders. 14 (4): 575–579.

Development of Therapeutic Drugs

The core structure of THP serves as a valuable scaffold for designing new drugs. By strategically attaching various functional groups to the THP ring, scientists can create molecules that interact with specific biological targets. This approach has led to the development of potential drugs for a range of conditions, including:

- Anticonvulsants: Certain THP derivatives exhibit anticonvulsant properties, offering promise for treating epilepsy [2].

- Calcium Channel Blockers: Some THP-based compounds can block calcium channels, potentially aiding in the treatment of cardiovascular diseases [3].

- Anticancer Agents: Researchers are exploring THP derivatives with the potential to target cancer cells [4].

[2] Ishige A, Saito S, Tobe M, et al. (2002). "Anticonvulsant effects of 3-[(4-fluorophenyl)-methyl]-1-phenyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid amide (FR-103880) in amygdala kindling and audiogenic seizures in mice". Epilepsia. 43 (7): 823–829. 1 phenyl 1 2 3 6 tetrahydropyridine 4 carboxylic acid amide fr 103880 in amygdala kindling and audiogenic seizures in mice epilepsia 43 7 823 829 ON National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]

[3] Müller CE, Sewing S, Dehghani F, et al. (2008). "Synthesis and pharmacological evaluation of novel tetrahydropyridine derivatives as L-type calcium channel blockers". European Journal of Medicinal Chemistry. 43 (12): 2547–2557.

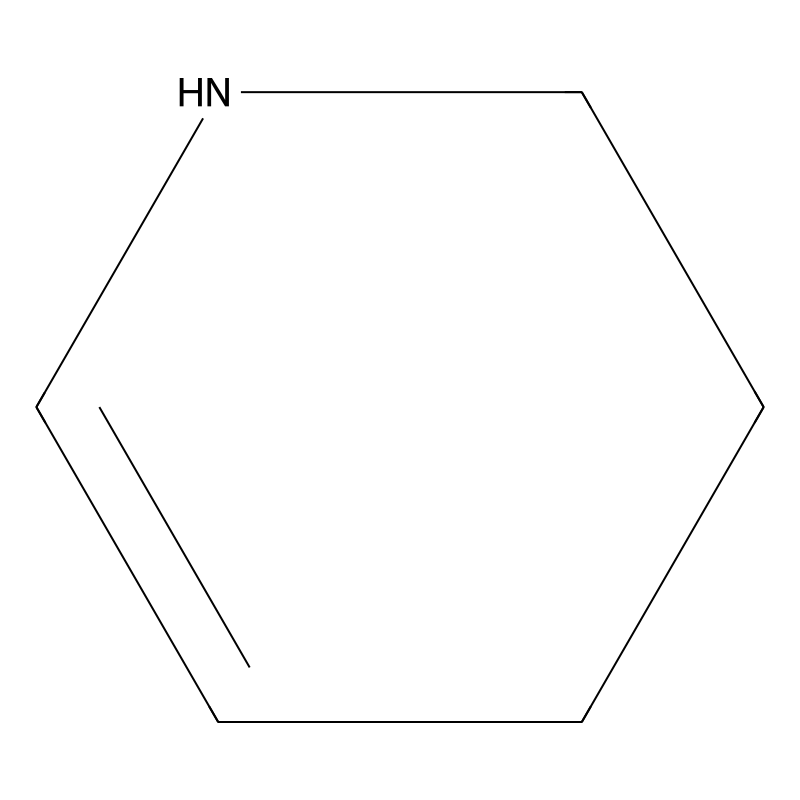

Tetrahydropyridine is a six-membered heterocyclic compound characterized by a saturated pyridine ring with the molecular formula . It exists in various isomeric forms, notably 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine, each possessing distinct chemical properties and biological activities. Tetrahydropyridines are recognized for their structural versatility and presence in numerous natural products and synthetic pharmaceuticals. Their unique nitrogen-containing ring structure contributes to their significant role in medicinal chemistry and organic synthesis .

- Reduction Reactions: Tetrahydropyridines can be synthesized through the reduction of pyridine derivatives using reducing agents like sodium borohydride .

- Cyclization Reactions: These compounds can be synthesized via cyclization reactions involving α,β-unsaturated imines and alkynes, often facilitated by metal catalysts such as rhodium or palladium .

- Aza-Diels–Alder Reactions: This method is utilized for synthesizing tetrahydropyridines from dienes and imines, showcasing the compound's utility in forming complex structures .

Tetrahydropyridines exhibit a range of biological activities. They have been studied for their potential neuroprotective effects and interactions with neurotransmitter systems. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is known to metabolize into a neurotoxin affecting dopaminergic neurons, illustrating the compound's relevance in neuropharmacology . Additionally, tetrahydropyridine derivatives have shown promise in treating conditions such as hypertension and as anti-inflammatory agents .

Several methods exist for synthesizing tetrahydropyridines:

- One-Pot Synthesis: This method combines multiple reaction steps into a single process to produce tetrahydropyridine derivatives efficiently. For example, a one-pot nitro-Mannich/hydroamination cascade has been reported to yield various tetrahydropyridine derivatives in moderate to good yields .

- Palladium-Catalyzed Reactions: These reactions are highly effective for synthesizing substituted tetrahydropyridines through cyclization-Heck reactions or alkyl-Heck reactions .

- Metal-Free Catalysis: Recent advancements have introduced metal-free conditions using organic catalysts to synthesize tetrahydropyridines from anilines and β-ketoesters with high yields .

Tetrahydropyridines find applications across various fields:

- Pharmaceuticals: They serve as key intermediates in the synthesis of drugs targeting neurological disorders and cardiovascular diseases.

- Agriculture: Some tetrahydropyridine derivatives are utilized as agrochemicals due to their insecticidal properties.

- Flavoring Agents: Certain tetrahydropyridine compounds are involved in food chemistry, contributing to flavor profiles through Maillard reactions during cooking processes .

Research on tetrahydropyridines includes interaction studies with various biological targets:

- Monoamine Oxidase Inhibition: Some tetrahydropyridine derivatives inhibit monoamine oxidase enzymes, which play a role in neurotransmitter metabolism. This inhibition is crucial for developing antidepressants and neuroprotective agents .

- Receptor Binding Studies: Investigations into how these compounds interact with neurotransmitter receptors have revealed potential therapeutic applications in treating mood disorders and neurodegenerative diseases .

Tetrahydropyridine can be compared with several similar compounds based on structural characteristics and biological activities:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Methyl-4-phenylpyridinium | Quaternary Amine | Neurotoxic effects | Metabolizes into toxic metabolites |

| 6-Acetyl-2,3,4,5-tetrahydropyridine | Substituted Tetrahydropyridine | Aroma compound in food | Contributes to flavor profiles |

| 2-Acetyl-1-pyrroline | Cyclic Imine | Flavoring agent | Key aroma compound in baked goods |

| 1,2,3,4-Tetrahydropyridine | Saturated Heterocycle | Antimicrobial properties | Versatile synthetic applications |

Tetrahydropyridine stands out due to its diverse applications in pharmaceuticals and its unique structural properties that allow for extensive modification and functionalization. Its ability to participate in various

The history of tetrahydropyridine chemistry traces back to the mid-20th century, with the first systematic synthesis reported in 1947 by Albert Ziering and John Lee at Hoffmann-La Roche Laboratories. These researchers initially synthesized 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as part of their investigation into potential analgesic compounds, seeking alternatives to morphine with reduced addiction potential. The compound was originally developed as a meperidine analog through the reaction of phenylmagnesium bromide with 1-methyl-4-piperidinone, representing an early attempt at rational drug design.

The significance of tetrahydropyridines remained largely academic until the 1970s, when their biological importance became dramatically apparent through a series of unfortunate events. In 1976, Barry Kidston, a 23-year-old chemistry graduate student in Maryland, attempted to synthesize desmethylprodine (1-methyl-4-phenyl-4-propionoxypiperidine) as a legal recreational drug alternative. However, his synthetic procedure inadvertently produced 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a major impurity due to elevated reaction temperatures during the esterification process. Kidston subsequently developed severe Parkinsonian symptoms, leading to the first documented case of chemically-induced parkinsonism in a young individual.

The connection between tetrahydropyridine exposure and neurological damage was further established in the early 1980s when Dr. William Langston and his colleagues encountered several young drug users who had developed permanent Parkinsonian symptoms after injecting contaminated synthetic heroin. Through careful detective work, they identified 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as the causative agent and published their findings in Science magazine in 1983. This discovery led to an immediate surge in research interest, with Aldrich Chemical selling out of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine within hours of the publication, and the price subsequently increasing nearly 100-fold.

The historical development of tetrahydropyridine chemistry extends beyond synthetic compounds to include naturally occurring derivatives. Natural tetrahydropyridine compounds have been identified in various plant species, including Palhinhaea cernua and Lycopodiastrum casuarinoides. Additionally, 6-acetyl-2,3,4,5-tetrahydropyridine occurs naturally as an illustrative example of the 2,3,4,5-tetrahydropyridine structural isomer. The metabolic intermediate 2,3,4,5-tetrahydro-2-pyridinecarboxylic acid plays a crucial role in lysine degradation pathways and serves as a substrate for various enzymatic processes.

Structural Classification within Heterocyclic Chemistry

Tetrahydropyridines belong to the broader class of heterocyclic compounds, specifically representing partially reduced derivatives of the aromatic pyridine ring system. These compounds possess the molecular formula C₅H₉N and are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with two degrees of unsaturation less than the parent pyridine molecule. The structural framework positions tetrahydropyridines as intermediates between the fully aromatic pyridine and the completely saturated piperidine ring systems.

Three distinct structural isomers of tetrahydropyridine exist, differentiated by the location of the double bond within the ring system. The 1,2,3,6-tetrahydropyridine isomer features the double bond between carbons 2 and 3, creating an enamine functionality that significantly influences its chemical reactivity and biological properties. This isomer, with the Chemical Abstracts Service registry number 694-05-3, represents the most extensively studied tetrahydropyridine derivative due to its prominence in neurotoxicity research.

The 1,2,3,4-tetrahydropyridine isomer contains the double bond between carbons 5 and 6, resulting in an imine functionality that imparts distinct chemical characteristics. This structural arrangement is found in various pharmaceutical agents and natural products, contributing to diverse biological activities. The third isomer, 2,3,4,5-tetrahydropyridine (also known as 1-piperideine), features the double bond between carbons 1 and 6, creating a cyclic imine structure that serves as an important metabolic intermediate.

The classification of tetrahydropyridines within heterocyclic chemistry places them among the six-membered nitrogen heterocycles, which can be considered as derived from benzene through the replacement of a carbon-hydrogen unit with a nitrogen atom. Unlike their aromatic counterparts, tetrahydropyridines exhibit conformational flexibility similar to cyclohexane derivatives, with the nitrogen atom introducing additional electronic and steric considerations. The presence of the nitrogen lone pair significantly influences the compounds' basicity, hydrogen bonding capabilities, and coordination chemistry properties.

Table 1: Structural Characteristics of Tetrahydropyridine Isomers

| Isomer | IUPAC Name | CAS Number | Double Bond Position | Molecular Weight | Key Functional Group |

|---|---|---|---|---|---|

| 1,2,3,6-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine | 694-05-3 | C2-C3 | 83.13 g/mol | Enamine |

| 1,2,3,4-Tetrahydropyridine | 1,2,3,4-Tetrahydropyridine | Not specified | C5-C6 | 83.13 g/mol | Imine |

| 2,3,4,5-Tetrahydropyridine | 2,3,4,5-Tetrahydropyridine | 505-18-0 | C1-C6 | 83.13 g/mol | Cyclic Imine |

Significance in Organic Synthesis and Medicinal Chemistry

The synthetic utility of tetrahydropyridines in organic chemistry stems from their versatile reactivity patterns and their role as key intermediates in the construction of complex nitrogen-containing molecules. Modern synthetic methodologies have been developed to access these heterocycles through various strategic approaches, including multicomponent reactions, cyclization processes, and ring-closing metathesis procedures. The development of efficient synthetic routes to tetrahydropyridine derivatives has become a priority in pharmaceutical chemistry due to their prevalence in bioactive compounds.

Recent advances in tetrahydropyridine synthesis include the development of radical-mediated cyclization reactions, such as the sulfonation methodology reported for 1,6-enynes with sulfur dioxide and aryldiazonium tetrafluoroborates. This transformation proceeds efficiently in dichloroethane without requiring additional catalysts or additives, providing sulfonated tetrahydropyridine derivatives in moderate to good yields. The reaction mechanism involves the generation of sulfonyl radicals through the cooperation of aryldiazonium tetrafluoroborates with 1,4-diazabicyclo[2.2.2]octane·(sulfur dioxide)₂, initiating a radical cyclization process that incorporates two molecules of aryldiazonium tetrafluoroborates.

Stereoselective synthesis approaches have gained prominence in tetrahydropyridine chemistry, particularly through ring-expansion methodologies involving monocyclopropanated precursors. These strategies enable the preparation of biologically relevant tetrahydropyridines with defined stereochemistry, crucial for pharmaceutical applications where stereoisomeric purity directly impacts biological activity. The ring-expansion processes typically proceed through cationic intermediates via substitution nucleophilic unimolecular pathways, allowing for the retention of stereochemical information from the starting materials.

The medicinal chemistry significance of tetrahydropyridines is exemplified by their presence in numerous pharmaceutical agents across diverse therapeutic categories. These compounds serve as structural components in selective serotonin reuptake inhibitors, antipsychotic medications, opioid analgesics, and antihistamines. The tetrahydropyridine motif contributes to the pharmacological profiles of these drugs through its influence on molecular conformation, receptor binding affinity, and metabolic stability.

Table 2: Synthetic Methodologies for Tetrahydropyridine Derivatives

The biological activities of tetrahydropyridine derivatives encompass a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Structure-activity relationship studies have revealed that specific substitution patterns on the tetrahydropyridine core significantly influence biological potency and selectivity. For instance, compounds containing tetrahydropyridine groups at the beta-position of pyrrole derivatives have demonstrated potent inhibitory activity against tumor necrosis factor-alpha production, with optimized derivatives showing inhibition values in the sub-micromolar range.

The significance of tetrahydropyridines in medicinal chemistry extends to their role as synthetic precursors for more complex pharmaceutical targets. Advanced synthetic transformations allow for the conversion of tetrahydropyridine intermediates into analogues of established drugs such as tiagabine and pethidine, providing access to novel therapeutic agents with potentially improved pharmacological profiles. These synthetic strategies often involve selective functionalization of the tetrahydropyridine core, followed by coupling reactions with appropriate pharmacophoric elements to generate target compounds.

Research into tetrahydropyridine chemistry continues to evolve, with ongoing investigations focusing on the development of more efficient synthetic methodologies, the exploration of novel biological targets, and the optimization of pharmacological properties. The versatility of the tetrahydropyridine scaffold in accommodating diverse functional groups while maintaining structural integrity makes it an attractive platform for drug discovery and development efforts across multiple therapeutic areas. Future developments in this field are likely to benefit from advances in computational chemistry, automated synthesis platforms, and high-throughput screening technologies, enabling more rapid identification and optimization of bioactive tetrahydropyridine derivatives.

Tetrahydropyridines represent a class of heterocyclic compounds with the molecular formula C₅H₉N, characterized by a six-membered ring containing one nitrogen atom and four saturated carbon atoms [1]. These compounds are also known as piperideines and differ from their parent pyridine structure through the presence of reduced double bonds in the ring system [1]. Three distinct isomeric forms exist, distinguished by the specific location of the remaining double bond within the ring structure [1].

1,2,3,6-Tetrahydropyridine

1,2,3,6-Tetrahydropyridine possesses the Chemical Abstracts Service registry number 694-05-3 and maintains a molecular weight of 83.1317 daltons [2]. The International Union of Pure and Applied Chemistry Standard InChI Key for this isomer is FTAHXMZRJCZXDL-UHFFFAOYSA-N [2]. This compound exhibits a structural configuration where the double bond is positioned between carbons 5 and 6 of the six-membered ring [2]. Alternative nomenclature includes δ3-Piperidine, 1,2,5,6-Tetrahydropyridine, and 3,6-Dihydro-2H-pyridine [3] [4].

The molecular structure of 1,2,3,6-tetrahydropyridine demonstrates conformational flexibility, with microwave spectroscopy studies revealing the existence of two distinct conformational states [5]. These conformations have been identified as twist-axial and twist-equatorial forms, where the descriptors refer to both the ring skeleton conformation and the orientation of the hydrogen atom attached to the nitrogen center [5].

2,3,4,5-Tetrahydropyridine

2,3,4,5-Tetrahydropyridine, bearing the Chemical Abstracts Service number 505-18-0, represents an isomeric form where the double bond is located between the nitrogen and carbon-2 position [6]. This compound is commonly referred to as δ1-Piperideine or 1-Piperideine in chemical literature [6]. The International Union of Pure and Applied Chemistry Standard InChI Key for this isomer is DWKUKQRKVCMOLP-UHFFFAOYSA-N [6]. The molecular weight remains consistent with other tetrahydropyridine isomers at 83.1317 daltons [6].

1,2,3,4-Tetrahydropyridine

1,2,3,4-Tetrahydropyridine represents the third isomeric form of the tetrahydropyridine family, characterized by the double bond positioned between carbons 5 and 6, similar to 1,2,3,6-tetrahydropyridine but with different saturation patterns in the ring [7]. This compound exists primarily in derivative forms, with the parent compound being less commonly encountered in pure form compared to its substituted analogs [7]. The molecular formula remains C₅H₉N, consistent with the other isomeric forms, maintaining the same molecular weight of 83.13 daltons [7].

Physicochemical Properties

Melting and Boiling Points

The thermal properties of tetrahydropyridine isomers exhibit distinct characteristics based on their structural configurations. 1,2,3,6-Tetrahydropyridine demonstrates a melting point of -48°C, indicating its liquid state under ambient conditions [3] [4] [8]. The boiling point for this isomer has been reported consistently across multiple sources as 108°C at standard atmospheric pressure of 760 millimeters of mercury [3] [4]. Some sources report slight variations, with boiling points ranging from 108°C to 110.9°C ± 9.0°C at 760 millimeters of mercury [8] [9].

2,3,4,5-Tetrahydropyridine exhibits a boiling point of 139.2°C at 760 millimeters of mercury, significantly higher than the 1,2,3,6-isomer [10]. The melting point data for this isomer is not readily available in current literature sources [10]. The flash point for 2,3,4,5-tetrahydropyridine has been determined to be 29.1°C, indicating its flammable nature [10].

| Compound | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|

| 1,2,3,6-Tetrahydropyridine | -48 | 108-111 | 16.1 |

| 2,3,4,5-Tetrahydropyridine | Not Available | 139.2 | 29.1 |

| 1,2,3,4-Tetrahydropyridine | Not Available | Not Available | Not Available |

Solubility Characteristics

The solubility properties of tetrahydropyridines are influenced by their nitrogen-containing heterocyclic structure and the presence of the lone pair of electrons on the nitrogen atom [11]. 1,2,3,6-Tetrahydropyridine demonstrates slight solubility in chloroform and methanol, while exhibiting limited water solubility [3] [4]. The compound is described as insoluble in water, causing it to float on aqueous surfaces due to its lower density compared to water [4].

The polar nature of tetrahydropyridine derivatives, particularly those containing additional functional groups such as carboxylic acid moieties, enhances their solubility in polar solvents [12]. The ability to form hydrogen bonds significantly contributes to the solubility profile of these compounds [12]. Temperature dependency affects solubility characteristics, with higher temperatures generally facilitating dissolution in compatible solvents [12].

Density and Refractive Index Parameters

The physical constants of tetrahydropyridine isomers provide essential data for identification and characterization purposes. 1,2,3,6-Tetrahydropyridine exhibits a density of 0.911 grams per milliliter at 25°C according to multiple literature sources [3] [4]. Alternative measurements report the density as 0.9 ± 0.1 grams per cubic centimeter [8]. The refractive index for this compound has been determined as 1.48 (n₂₀/D) or more precisely within the range of 1.4790 to 1.4830 at 20°C using 589 nanometer light [3] [9].

2,3,4,5-Tetrahydropyridine demonstrates a density of 0.93 grams per cubic centimeter [10]. The refractive index for this isomer has been reported as 1.5 [10]. The exact mass for both major isomers is 83.07350 daltons, with slight variations in reported values across different analytical methods [10] [8].

| Property | 1,2,3,6-Tetrahydropyridine | 2,3,4,5-Tetrahydropyridine |

|---|---|---|

| Density (g/cm³) | 0.911 (25°C) | 0.93 |

| Refractive Index | 1.48 (20°C, 589 nm) | 1.5 |

| Exact Mass (Da) | 83.073502 | 83.07350 |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for tetrahydropyridine compounds through analysis of both proton and carbon-13 spectra [13]. The chemical shift patterns in tetrahydropyridine derivatives reflect the electronic environment surrounding individual nuclei, with significant variations observed based on the position of atoms relative to the nitrogen center and double bond locations [13].

Proton nuclear magnetic resonance spectroscopy of pyridine-related compounds, including tetrahydropyridines, reveals distinct chemical shift patterns depending on the substitution pattern and saturation level of the ring system [13]. The chemical shifts for protons in these systems typically fall within established ranges for heterocyclic compounds, with nitrogen proximity significantly influencing the observed values [14].

Studies utilizing deuterium labeling have demonstrated enhanced nuclear magnetic resonance detectability of pyridine derivatives, including tetrahydropyridines, through signal amplification by reversible exchange processes [15]. The incorporation of deuterium labels at specific positions allows for improved spectroscopic characterization and analysis of these compounds [15].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational fingerprints for tetrahydropyridine compounds, enabling identification and structural confirmation [16]. The infrared spectrum of 1,2,3,6-tetrahydropyridine has been documented in the National Institute of Standards and Technology database, providing reference data for analytical purposes [16]. The spectroscopic data reveals characteristic absorption bands corresponding to carbon-hydrogen stretching, carbon-carbon stretching, and nitrogen-containing functional group vibrations [16].

The vibrational modes observed in tetrahydropyridine compounds include characteristic frequencies for saturated carbon-hydrogen bonds, typically appearing in the 2800-3000 wavenumber region [17]. Carbon-carbon stretching vibrations and ring deformation modes contribute additional characteristic bands throughout the mid-infrared region [17]. The presence of the nitrogen atom in the ring system introduces specific vibrational modes that distinguish these compounds from purely carbocyclic analogs [17].

Quantitative infrared spectroscopy studies of related pyridine compounds have established detailed vibrational assignments for fundamental modes, overtones, and combination bands [18]. These studies provide reference frameworks for interpreting the infrared spectra of tetrahydropyridine derivatives [18].

Mass Spectrometry Profiles

Mass spectrometry analysis of tetrahydropyridine compounds provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation [19]. Electron ionization mass spectrometry of tetrahydropyridine derivatives reveals characteristic fragmentation pathways that depend on the specific substitution patterns and isomeric forms [19].

Studies of 1-cyclopropyl-4-substituted-1,2,3,6-tetrahydropyridine derivatives demonstrate specific fragmentation processes involving cyclopropyl ring opening followed by hydrogen atom transfer and methyl radical loss [19]. These fragmentation patterns result in characteristic base peaks corresponding to [M-15]⁺ ions, providing diagnostic information for compound identification [19].

Advanced mass spectrometric techniques, including high-performance liquid chromatography coupled with tandem mass spectrometry, have been developed for quantitative analysis of tetrahydropyridine derivatives [20] [21]. These methods utilize atmospheric pressure chemical ionization and electrospray ionization techniques to achieve sensitive detection and quantification [20] [21]. The analytical approaches demonstrate limits of quantitation in the microgram per liter range, enabling trace-level analysis of these compounds [21].

The boat conformation represents one of the most frequently observed arrangements in tetrahydropyridine systems, characterized by symmetric puckering where two atoms are displaced out of the ring plane in the same direction. This conformation exhibits typical puckering amplitudes ranging from 0.54 to 0.68 Å and puckering angles between 85-95° [1] [2] [4].

In crystallographic studies, the boat conformation has been extensively documented. For instance, ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate adopts a "flattened boat" conformation with a puckering amplitude of 0.681 Å and θ = 84.69° [1]. The flattened nature is substantiated by the puckering of carbon atoms C1 and C4 to the extent of 0.5010 Å and 0.6573 Å, respectively, from the least square plane defined by the remaining ring atoms [1].

The boat conformation is stabilized through several factors including the minimization of torsional strain and the optimization of bond angles. Torsional angles associated with the boat conformation typically range from 37.1° to -55.94°, as observed in the tetrahydropyridine derivative where C(5)–N(1)–C(1)–C(2) = 37.1°, N(1)–C(1)–C(2)–C(3) = -46.8°, and C(3)–C(4)–C(5)–N(1) = -55.94° [1].

Multiple studies have confirmed the prevalence of boat conformations in tetrahydropyridine derivatives. The compound C33H32N2O2 demonstrates a boat conformation with the carbonyl group in an s-cis configuration relative to the C=C bond of the six-membered ring [2] [5]. The Cremer-Pople puckering parameters for such systems typically show Q = 0.603 Å, θ = 98.16°, and φ = 65.53° [2].

Chair Conformation

Chair conformations in tetrahydropyridine rings are less commonly observed compared to boat arrangements, primarily due to the presence of the double bond which constrains the ring geometry. However, when present, chair conformations provide significant stabilization through the minimization of both angle strain and eclipsing interactions [6] [7].

The energetic preference for chair conformations follows similar principles to cyclohexane, where the chair form is approximately 6 kcal/mol lower in energy than the boat form in saturated six-membered rings [8] [7]. In tetrahydropyridine systems, this energy difference is modified by the presence of the nitrogen heteroatom and the endocyclic double bond.

Computational studies have revealed that the chair-to-boat energy difference in tetrahydropyridine derivatives ranges from 2-5 kcal/mol, significantly less than in cyclohexane due to the conformational constraints imposed by the sp2 hybridized atoms [9]. The reduced energy barrier facilitates more facile interconversion between conformational states.

Crystallographic evidence for chair conformations includes the compound with reference code COJCIP, where the tetrahydropyridine ring adopts a twisted chair conformation [1]. This arrangement demonstrates how substituent effects can influence the preferred conformational state, with bulky groups favoring pseudo-equatorial positioning to minimize 1,3-diaxial interactions.

Twisted Conformations

Twisted conformations represent intermediate states between the classical boat and chair arrangements, characterized by helical distortion of the ring framework. These conformations are particularly important in tetrahydropyridine systems due to the asymmetric nature of the heterocyclic ring [10] [11].

The twist-boat conformation has been identified in several tetrahydropyridine derivatives, exhibiting puckering amplitudes typically ranging from 0.60 to 0.75 Å [11]. Computational analysis reveals that twist-boat conformers often represent local energy minima, with barrier heights for pseudorotation ranging from 0.5 to 2.0 kcal/mol [11].

Screw-boat conformations have been documented in 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, where the central N1/C2–C6 tetrahydropyridine ring adopts this arrangement with specific puckering parameters [12]. The screw-boat geometry is characterized by a helical twist that distributes ring strain more evenly compared to symmetric boat conformations.

Envelope conformations represent another important twisted arrangement where one atom is significantly displaced from the plane of the remaining four atoms. The compound ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exemplifies this conformation with the nitrogen atom at the flap position [13]. The envelope conformation is characterized by atoms N1 and C5 deviating by 0.186 Å and 0.725 Å respectively in the same direction from the mean plane [14].

Half-chair conformations occur frequently in tetrahydropyridine systems, representing a flattened envelope where one atom is moderately displaced from the ring plane. Multiple crystallographic studies have documented half-chair arrangements with puckering parameters Q ranging from 0.43 to 0.49 Å and θ values between 50-60° [15] [16] [17].

Factors Influencing Conformational Stability

The conformational preferences of tetrahydropyridine rings are governed by a complex interplay of electronic, steric, and environmental factors. Understanding these influences is crucial for predicting the most stable conformational arrangements and designing molecules with desired three-dimensional geometries.

Electronic Factors

Nitrogen lone pair orientation plays a fundamental role in determining conformational stability. The nitrogen atom preferentially adopts geometries that allow for optimal overlap of its lone pair with adjacent π-systems or that minimize unfavorable electronic interactions [18] [9]. In many tetrahydropyridine derivatives, the nitrogen lone pair occupies an axial position to facilitate conjugation with aromatic substituents, contributing 1-3 kcal/mol to the overall stabilization energy.

Conjugation between the tetrahydropyridine ring and aromatic substituents significantly influences conformational preferences. Systems with extensive conjugation tend to favor more planar arrangements, with boat and flattened boat conformations being particularly stabilized through this mechanism [1] [19]. The energy contribution from aromatic conjugation typically ranges from 2-5 kcal/mol.

Intramolecular hydrogen bonding provides substantial conformational constraints, often determining the preferred ring geometry. Strong O–H···O hydrogen bonds generate S(6) motifs that can contribute 3-8 kcal/mol to the stabilization energy [4] [15] [16]. These interactions effectively lock the molecule into specific conformational arrangements.

Resonance stabilization effects, particularly involving the carbonyl group in ester derivatives, contribute to ring flattening. The s-cis conformation of the carbonyl group with respect to the C=C bond of the tetrahydropyridine ring is commonly observed and provides 1-6 kcal/mol of additional stabilization [2] [5].

Steric Factors

Bulky substituents at positions C2 and C6 strongly influence conformational preferences by favoring pseudo-equatorial positioning. The destabilization energy from forcing bulky groups into axial positions can range from 2-6 kcal/mol, making envelope and half-chair conformations particularly favorable for heavily substituted systems [3] [15].

Trans-diaxial interactions destabilize chair conformations by 3-8 kcal/mol, often forcing the ring to adopt boat or distorted conformations. This effect is particularly pronounced in systems with multiple large substituents positioned on the same face of the ring [20].

Allylic strain controls the positioning of the endocyclic double bond and can contribute 1-3 kcal/mol to the conformational energy difference. This strain is minimized when the double bond adopts positions that reduce unfavorable interactions with adjacent substituents [10].

Environmental Factors

Crystal packing forces can significantly influence the observed conformational preferences in solid-state structures. Intermolecular hydrogen bonding, π-π stacking interactions, and van der Waals contacts can stabilize conformations that might not be preferred in solution [1] [12] [21].

Solvent effects modify the relative energies of different conformational states through differential solvation. Polar solvents tend to stabilize conformations that maximize dipole moments, while nonpolar environments favor more compact arrangements [22].

Computational Analysis of Ring Puckering

Modern computational methods provide powerful tools for analyzing tetrahydropyridine conformations and predicting their relative energies. The choice of computational level significantly affects the accuracy of conformational energy differences and geometric parameters [23] [24] [25].

Density Functional Theory Methods

The B3LYP functional with 6-31G* basis set represents a commonly used level for geometry optimization of tetrahydropyridine systems, providing typical accuracy of ±2-4 kcal/mol for conformational energy differences [26] [21]. While computationally efficient, this method may underestimate dispersion interactions that are important for describing non-covalent stabilization effects.

The M06-2X functional with def2-TZVP basis set offers improved accuracy for conformational analysis, with typical errors of ±1-2 kcal/mol [23]. This method provides excellent performance for energy differences between conformational states and is particularly well-suited for systems with significant non-covalent interactions.

Dispersion-corrected functionals such as B97-D and ωB97X-D have proven highly effective for tetrahydropyridine conformational analysis, accurately describing π-π stacking and other weak interactions that influence ring puckering preferences [24] [21]. These methods typically achieve accuracies of ±1-2 kcal/mol while maintaining reasonable computational cost.

Wavefunction-Based Methods

Second-order Møller-Plesset perturbation theory (MP2) provides highly accurate energetics for conformational analysis, with typical errors of ±1-3 kcal/mol [24]. However, the high computational cost limits its application to smaller tetrahydropyridine systems or benchmark studies.

Coupled cluster methods such as CCSD(T) represent the gold standard for conformational energy calculations, achieving accuracies of ±0.5-1 kcal/mol [24]. These methods are primarily used for benchmark calculations or validation of lower-level approaches due to their extreme computational demands.

Puckering Parameter Analysis

The Cremer-Pople puckering parameters provide a quantitative framework for describing ring conformations [27]. For six-membered rings, the total puckering amplitude Q and the spherical polar angles θ and φ completely characterize the ring geometry [28] [29].

Computational studies have established correlations between puckering parameters and conformational energies. Boat conformations typically exhibit Q values of 0.54-0.68 Å with θ angles of 85-95°, while half-chair arrangements show Q values of 0.43-0.49 Å with θ angles of 50-60° [1] [2] [4].

Ring puckering analysis has revealed that endocyclic double bonds significantly constrain the conformational flexibility of tetrahydropyridine rings. The presence of sp2 hybridized atoms reduces the number of accessible conformational states and increases the energy barriers for pseudorotation [28] [29].

Advanced computational approaches including metadynamics simulations with appropriate collective variables enable comprehensive sampling of the conformational space. These methods are particularly valuable for identifying transition states and calculating accurate free energy surfaces for ring puckering motions [28].